N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
N-(4-Methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a pyrazolo[5,1-b]quinazoline core fused with a partially saturated bicyclic system. Key structural attributes include:
- A tetrahydropyrazoloquinazoline backbone, providing rigidity and planar aromaticity.
- 4-Methoxyphenyl and phenyl substituents at positions 9 and 3, respectively, which influence electronic and steric properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-22(17-8-4-3-5-9-17)24-26-21-11-7-6-10-20(21)23(28(24)27-16)25-18-12-14-19(29-2)15-13-18/h3-5,8-9,12-15,25H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCYXAZCMHTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrazoloquinazoline derivatives, characterized by a complex structure that contributes to its biological activity. The presence of the methoxy group and the phenyl rings enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that related quinazoline derivatives exhibited cytotoxic effects against human cancer cell lines (e.g., TK-10 and HT-29) with IC50 values in the low micromolar range. These compounds were effective in inducing apoptosis through the activation of caspase pathways .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis.
- Modulation of Signal Transduction Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer cells .
- Antioxidant Properties : Some studies suggest that these derivatives possess antioxidant properties that can protect normal cells from oxidative stress while selectively targeting cancer cells .
Study 1: Anticancer Efficacy
A recent study evaluated a series of quinazoline derivatives for their anticancer activity. Among them, this compound demonstrated significant inhibition against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that the compound could be a lead candidate for further development in anticancer therapies .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of ischemic stroke. The results indicated that these derivatives significantly prolonged survival times in mice subjected to induced cerebral ischemia and reduced mortality rates at various doses . This suggests potential applications in treating neurodegenerative diseases.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine. For instance, derivatives of pyrazoloquinazolines have shown significant activity against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on human cancer cells such as the TK-10 and HT-29 lines. These compounds act by inducing apoptosis and inhibiting cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. For example, derivatives synthesized from 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones displayed significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Analgesic Effects
The analgesic properties of related compounds have also been explored. Studies indicate that certain derivatives possess pain-relieving effects through mechanisms that may involve the central nervous system and peripheral pathways. The structure-function relationship in these compounds suggests that modifications can enhance their analgesic potency while minimizing side effects .
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound:
Comparison with Similar Compounds
6,7-Dimethoxy-N-(4-Phenoxyphenyl)quinazolin-4-Amine (Similarity: 0.65)
- Core : Fully aromatic quinazoline (vs. tetrahydropyrazoloquinazoline).
- Substituents: Dimethoxy groups at positions 6 and 7 enhance electron density, while the 4-phenoxyphenyl group introduces steric hindrance.
- Key Difference : Lacks the pyrazole ring and partial saturation, reducing conformational flexibility compared to the target compound .
N-(3-Chloro-4-Fluorophenyl)-7-Methoxy-6-Nitroquinazolin-4-Amine (Similarity: 0.61)
- Core : Aromatic quinazoline with nitro and methoxy groups.
- Substituents : Electron-withdrawing nitro and halogen groups (Cl, F) may improve metabolic stability but reduce solubility.
N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methyl-1H-Indol-3-yl)pyrimidin-2-Amine (Similarity: 0.78)
- Core : Pyrimidine (vs. pyrazoloquinazoline).
- Key Difference : Pyrimidine-based scaffolds exhibit distinct binding modes compared to fused pyrazoloquinazolines .
Pyrazoloquinazoline Analogs
5-[4-(Benzyloxy)Phenyl]-9-Bromo-2-(4-Ethoxyphenyl)-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine
9-Chloro-2-(2-Furanyl)-[1,2,4]Triazolo[1,5-c]quinazolin-5-Amine
- Core : Triazoloquinazoline (vs. pyrazoloquinazoline).
- Substituents : Chlorine and furanyl groups enhance electrophilicity and aromatic interactions.
Partially Saturated Heterocycles
9-(4-Methoxyphenyl)-4a,5,6,7,8,8a-Hexahydro-2-Oxo-5,8-Methano-[1]Benzothiopyrano[2,3-d]Thiazole-3(9H)-Acetamide
- Core: Hexahydro-methano-bridged thiopyrano-thiazole (vs. tetrahydropyrazoloquinazoline).
- Substituents : Methoxyphenyl group shared with the target compound.
- Key Difference: Sulfur-containing rings and methano bridges confer distinct solubility and metabolic profiles .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Similarity | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazolo[5,1-b]quinazoline | 4-Methoxyphenyl, 2-methyl, phenyl | - | Balanced lipophilicity, moderate rigidity |
| 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | Quinazoline | 6,7-Dimethoxy, 4-phenoxyphenyl | 0.65 | High electron density, aromatic planar |
| N-(4-Fluoro-2-methoxy-5-nitrophenyl)-pyrimidin-2-amine | Pyrimidine | Fluoro, nitro, indole | 0.78 | High reactivity, lipophilic |
| 9-Chloro-2-(2-furanyl)-triazolo[1,5-c]quinazolin-5-amine | Triazoloquinazoline | Chlorine, furanyl | - | Enhanced metal coordination potential |
Research Implications
- Substituent Effects : Methoxy groups (as in the target compound) balance solubility and binding affinity, whereas nitro/halogen groups prioritize stability but may limit bioavailability .
- Similarity Metrics : Compounds with >0.65 similarity share functional groups but diverge in core pharmacophores, highlighting the target’s uniqueness .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step heterocyclic condensation reactions. Key steps include:
- Cyclocondensation : Reacting substituted pyrazole precursors with quinazoline intermediates under reflux in solvents like acetonitrile or dichloromethane .
- Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions. For example, alkyl halides or aryl boronic acids can be used under Suzuki-Miyaura conditions .
- Purification : Column chromatography or recrystallization from ethanol/acetonitrile to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Methodological approaches include:
- Reproducibility checks : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Impurity profiling : Use HPLC-MS to identify by-products (e.g., de-methylated or oxidized derivatives) that may interfere with results .
- Dose-response analysis : Compare EC50/IC50 values across studies, accounting for differences in solvent systems (e.g., DMSO vs. saline) .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR : Key signals include the methoxy singlet at δ ~3.8 ppm and pyrazole NH resonance at δ ~10.2 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) and amine (N-H) stretches at ~1650 cm⁻¹ and ~3350 cm⁻¹, respectively .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .
Advanced: How to design a crystallographic study for this compound?
Answer:
- Crystal growth : Use vapor diffusion with ethanol/water (1:1) at 4°C. SHELXT (SHELX suite) is recommended for structure solution .
- Data collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets to resolve disorder in the tetrahydropyrazolo ring .
- Refinement : Apply anisotropic displacement parameters and validate with R1 < 5% using SHELXL .
Basic: What are the primary biological targets of this compound?
Answer:
Preliminary studies suggest interaction with:
- Kinases : Inhibits Aurora kinase A (IC50 ~0.8 μM) via ATP-binding pocket interactions .
- Microtubules : Disrupts polymerization in cancer cell lines (e.g., MCF-7) at 10 μM .
- Antimicrobial targets : Binds to fungal CYP51 (lanosterol demethylase) with Kd ~12 nM .
Advanced: How to optimize solubility for in vivo studies?
Answer:
- Co-solvent systems : Use 10% Cremophor EL in saline for intravenous administration .
- Prodrug strategy : Synthesize phosphate or acetate derivatives to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Basic: How to assess metabolic stability in hepatic models?
Answer:
- In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .
- Metabolite ID : Use UPLC-QTOF to detect hydroxylated or demethylated metabolites (e.g., m/z +16 or -14 Da) .
Advanced: What computational tools predict SAR for derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with Aurora kinase (PDB: 4NBM). Prioritize derivatives with ΔG < -9 kcal/mol .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate substituent electronegativity with activity (R² >0.85) .
Basic: How to troubleshoot low yields in the final synthetic step?
Answer:
- Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
- Temperature control : Ensure reflux conditions are maintained (ΔT ±2°C) to avoid incomplete cyclization .
Advanced: What strategies mitigate toxicity in preclinical models?
Answer:
- Selective targeting : Conjugate with folate or HER2 antibodies to reduce off-target effects .
- Dose fractionation : Administer 5 mg/kg twice daily instead of 10 mg/kg once to minimize hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
